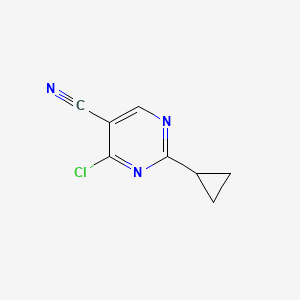

![molecular formula C9H8FNO4 B2842404 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid CAS No. 1184494-06-1](/img/structure/B2842404.png)

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

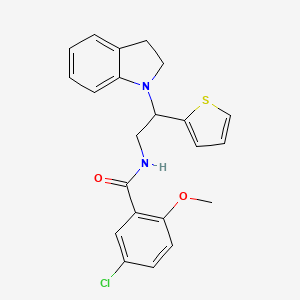

“4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1184494-06-1 . It has a molecular weight of 213.17 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC Name of the compound is “this compound” and its InChI Code is "1S/C9H8FNO4/c1-15-9(14)11-7-4-5(8(12)13)2-3-6(7)10/h2-4H,1H3,(H,11,14)(H,12,13)" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

One application involves the use of related fluoro-containing building blocks for the synthesis of various fluorinated heterocyclic compounds. These compounds, such as pyrazolones, pyrimidines, coumarines, and benzothiopyranones, are synthesized using efficient methods that leverage the unique reactivity of fluoro-containing precursors (Shi, Wang, & Schlosser, 1996).

Fluorescence Probes for Biological Applications

Fluorine-containing compounds have been utilized in the development of novel fluorescence probes. These probes are designed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxynitrite, which are important in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Enzyme-activated Surfactants for Carbon Nanotubes

Another innovative application involves the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated forms that allow for on-demand creation of homogeneous aqueous nanotube dispersions under physiological conditions (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).

Fluorine Substitution in Organic Synthesis

Fluorine substitution, such as replacing a carboxylic acid function with fluorine, is a significant chemical transformation with broad applications in medicinal chemistry and materials science. This process can be achieved through reactions like fluorodecarboxylation, expanding the toolkit for synthesizing fluorine-containing molecules (Patrick, Johri, White, Bertrand, Mokhtar, Kilbourn, & Welch, 1986).

Rational Design of Fluorescence Probes

Research has focused on understanding the fluorescence properties of fluorescein derivatives to aid in the rational design of functional fluorescence probes for biological applications. By studying the relationship between fluorescence properties and molecular orbital levels, researchers have developed strategies for creating highly sensitive probes for detecting singlet oxygen and other reactive species in biological systems (Tanaka, Miura, Umezawa, Urano, Kikuchi, Higuchi, & Nagano, 2001).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid” are not available, related compounds have shown potential in the development of antimycobacterial agents and inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These areas could potentially be explored further.

Wirkmechanismus

Target of Action

It has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity and in the preparation of series of novel acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors . Therefore, it can be inferred that the compound may interact with enzymes such as AChE and BChE.

Mode of Action

Based on its use in the synthesis of benzimidazoles, it can be speculated that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Given its potential role in inhibiting enzymes like ache and bche, it may affect cholinergic signaling pathways .

Result of Action

Based on its use in the synthesis of benzimidazoles with antimycobacterial activity and ache and bche inhibitors, it can be inferred that it may have antimicrobial effects and may influence neurotransmission .

Eigenschaften

IUPAC Name |

4-fluoro-3-(methoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(14)11-7-4-5(8(12)13)2-3-6(7)10/h2-4H,1H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOYHGMHRZPAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2842326.png)

![3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2842327.png)

![4-(tert-butyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842330.png)

![5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2842331.png)

![N-[(3R)-Oxan-3-yl]prop-2-enamide](/img/structure/B2842336.png)